methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
Description
Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrido[3,2-d]pyrimidine core
Properties
Molecular Formula |
C25H22N4O6 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H22N4O6/c1-34-19-11-5-16(6-12-19)14-29-23(31)22-20(4-3-13-26-22)28(25(29)33)15-21(30)27-18-9-7-17(8-10-18)24(32)35-2/h3-13H,14-15H2,1-2H3,(H,27,30) |
InChI Key |
JTQNLDBKUUWGJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrido[3,2-d]Pyrimidine-2,4-Dione
The core structure is synthesized through a cyclocondensation reaction. A representative protocol involves:
Step 1 : Reaction of 2,4,6-triaminopyrimidine (1 ) with malononitrile in acidic conditions to form 2-amino-4-cyano-pyrido[3,2-d]pyrimidine (2 ).
Step 2 : Hydrolysis of the nitrile group in 2 using concentrated HCl yields 2-amino-pyrido[3,2-d]pyrimidine-4-carboxylic acid (3 ).
Step 3 : Decarboxylation of 3 at 200°C in diphenyl ether produces 2-amino-pyrido[3,2-d]pyrimidine-4(3H)-one (4 ).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Malononitrile, HCl, reflux | 78% | |
| 2 | HCl (conc.), 100°C | 85% | |
| 3 | Diphenyl ether, 200°C | 62% |
N-Alkylation with 4-Methoxybenzyl Chloride
The 4-methoxybenzyl group is introduced via nucleophilic substitution:
Step 4 : Treatment of 4 with 4-methoxybenzyl chloride (5 ) in DMF using K₂CO₃ as a base yields 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl (6 ).
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2 equiv) |
| Temperature | 80°C, 12 h |
| Yield | 74% |
Acetylation and Coupling with Methyl 4-Aminobenzoate
Step 5 : Acetylation of 6 with chloroacetyl chloride in THF forms 1-(chloroacetyl)-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine (7 ).
Step 6 : Nucleophilic displacement of chloride in 7 with methyl 4-aminobenzoate (8 ) in the presence of DIEA yields the final product.
| Reaction Component | Quantity |
|---|---|
| 7 | 1.0 equiv |
| 8 | 1.2 equiv |
| DIEA | 3.0 equiv |
| Solvent | DCM, 0°C to RT |
| Yield | 68% |
Optimization Strategies
Catalytic Enhancements
Alternative catalysts for Step 4 were evaluated to improve regioselectivity (Table 2):
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 74 | 95 |
| Cs₂CO₃ | 81 | 97 |
| DBU | 65 | 90 |
Cs₂CO₃ provided superior yields due to enhanced solubility in DMF.
Solvent Screening for Step 6
Polar aprotic solvents favored the coupling reaction (Table 3):
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 6 | 68 |
| DMF | 4 | 72 |
| Acetone | 8 | 58 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis confirmed >98% purity using a C18 column (Table 4):
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (250 mm) | MeCN:H₂O (70:30), 1 mL/min | 12.3 |
Scale-Up Considerations
Challenges in Large-Scale Production
- Step 3 : Decarboxylation at high temperatures required specialized reactors to prevent decomposition.
- Step 6 : Exothermic reaction necessitated controlled addition of DIEA to maintain temperatures below 30°C.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds .
Scientific Research Applications
Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate: This compound is unique due to its specific structure and functional groups.
Other Pyrido[3,2-d]pyrimidine Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and applications.
Uniqueness
The uniqueness of methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
Methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with the molecular formula and a molecular weight of approximately 474.5 g/mol. This compound features a diverse array of functional groups, including a methoxybenzyl moiety and a pyrido-pyrimidine core, which contribute to its potential biological activities.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities. These include:
- Anticancer Properties : Research has shown that this compound may inhibit the growth of various cancer cell lines. The presence of the pyrido-pyrimidine structure is thought to play a crucial role in its anticancer efficacy by targeting specific pathways involved in cell proliferation and survival.
- Antimicrobial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent.
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for certain enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.
The mechanisms by which this compound exerts its biological activities involve:
- Binding to Molecular Targets : The compound binds to specific enzymes or receptors, modulating their activity and influencing various biological pathways.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Inhibition of Cell Migration : This could be significant in preventing metastasis in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds with similar structures. For example:
Q & A
Q. What synthetic protocols are recommended for preparing methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate?
- Methodological Answer : A standard protocol involves nucleophilic substitution reactions in anhydrous dimethylformamide (DMF) at 45–60°C. For example, coupling the pyrido-pyrimidinone scaffold with methyl 4-(bromomethyl)benzoate derivatives under inert conditions, followed by purification via column chromatography (silica gel, hexane/EtOH gradients). Yields typically range from 51% to 55%, with product confirmation via melting point analysis and NMR .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Compare chemical shifts to reference spectra (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d6) .
- Mass Spectrometry (ESI+) : Validate molecular weight (e.g., calculated [M+H]+ 350.0958 vs. experimental 350.0960) .
- Melting Point Analysis : Confirm consistency with literature values (e.g., 137–220°C, depending on substituents) .
Advanced Research Questions
Q. What strategies improve reaction yields in multi-step syntheses of this compound?
- Methodological Answer : Optimize solvent choice (e.g., anhydrous DMF enhances nucleophilicity), reaction temperature (45–60°C balances reactivity and side-product formation), and stoichiometry (1.00–1.05 equiv. of reagents). Post-reaction, employ gradient column chromatography (hexane/EtOH 1:1) to isolate products efficiently. Monitoring intermediates via TLC (Rf = 0.62) ensures stepwise control .
Q. How can the compound’s stability under varying environmental conditions be systematically evaluated?
- Methodological Answer : Design accelerated degradation studies:
- pH Stability : Incubate the compound in buffered solutions (pH 3–10) at 37°C for 24–72 hours, followed by HPLC-UV analysis to quantify degradation products.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., 150–200°C).
- Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation via LC-MS .
Q. What in vitro models are suitable for investigating this compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test HDAC (histone deacetylase) inhibition using fluorogenic substrates (e.g., acetylated lysine derivatives) and measure IC50 values.
- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects via MTT assays. Include controls for cytotoxicity (e.g., lactate dehydrogenase release) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Perform meta-analysis of dose-response curves, considering variables like cell line heterogeneity, assay conditions (e.g., serum concentration), and compound solubility (DMSO vs. aqueous buffers). Validate findings using orthogonal assays (e.g., Western blotting for target protein expression) .
Experimental Design & Data Analysis
Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological studies?
Q. How should researchers design long-term stability studies for this compound?
- Methodological Answer : Adopt ICH guidelines:
- Store samples at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and -20°C (control) for 6–12 months.
- Analyze purity via HPLC at baseline, 3, 6, and 12 months. Track degradation products using high-resolution MS .
Safety & Handling
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Use fume hoods for reactions involving volatile solvents (DMF, EtOH).
- Wear PPE (gloves, goggles) to avoid skin/eye contact; wash immediately with soap/water if exposed.
- In case of inhalation, move to fresh air and administer artificial respiration if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
